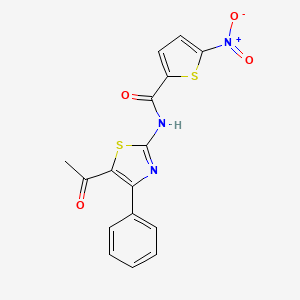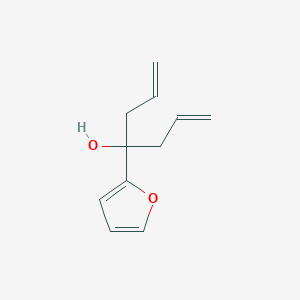
4-(Furane-2-yl)hepta-1,6-diène-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-yl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It features a furan ring attached to a hepta-1,6-dien-4-ol backbone, making it a versatile molecule in organic synthesis and research.
Applications De Recherche Scientifique
4-(Furan-2-yl)hepta-1,6-dien-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mécanisme D'action
Target of Action
The primary targets of 4-(Furan-2-yl)hepta-1,6-dien-4-ol are the human ERBB2 TMD (HER2), and the ErbB TMD (HER1) dimer bilayer motif . These targets are key components in the regulation of cell growth and differentiation.
Mode of Action
The compound has several rotatable bonds, which provide it with good connectivity attributes . It interacts with its targets through intermolecular bonds, as revealed by in silico inspection and ligand docking . This interaction can directly connect to the human ERBB2 TMD (HER2), and to the ErbB TMD (HER1) dimer bilayer motif .
Result of Action
In vitro studies have shown promising results, with 80-94% proliferation percentage in different tumor models . In vivo, the compound has shown 35-61% tumor suppression in different tumor models, and the metastasis inhibition effect of the compound was 82-87% in different tumor models .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound can interact with human ERBB2 TMD (HER2), and the ErbB TMD (HER1) dimer bilayer motif . These interactions could potentially influence biochemical reactions involving these proteins .
Cellular Effects
Preliminary studies suggest that this compound may have an impact on tumor growth and metastasis
Molecular Mechanism
It is believed to interact with the transmembrane domains of certain proteins, potentially influencing their activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)hepta-1,6-dien-4-ol typically involves the reaction of furan derivatives with heptadienol intermediates. One common method includes the use of a Mitsunobu reaction, where a furan derivative reacts with a heptadienol in the presence of a phosphine and an azodicarboxylate . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of 4-(Furan-2-yl)hepta-1,6-dien-4-ol may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Furan-2-yl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: Formation of furan-2-carboxaldehyde or furan-2-carboxylic acid.
Reduction: Formation of 4-(furan-2-yl)heptanol.
Substitution: Formation of brominated or nitrated furan derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Heptadien-4-ol: Similar backbone but lacks the furan ring.
4-(Furan-2-yl)butan-2-ol: Shorter carbon chain with a furan ring.
Furan-2-carboxaldehyde: Contains the furan ring but lacks the heptadienol structure.
Uniqueness
4-(Furan-2-yl)hepta-1,6-dien-4-ol is unique due to its combination of a furan ring and a hepta-1,6-dien-4-ol backbone, providing a versatile scaffold for various chemical transformations and applications .
Propriétés
IUPAC Name |
4-(furan-2-yl)hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNUPDNFKZGGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(C1=CC=CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
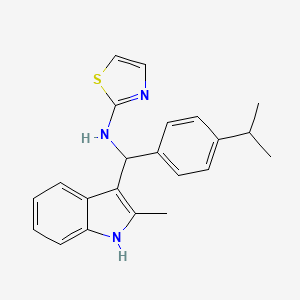
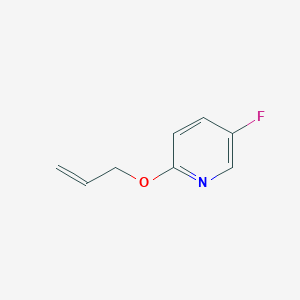
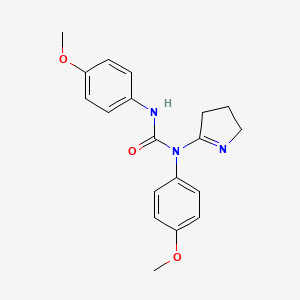
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2378580.png)
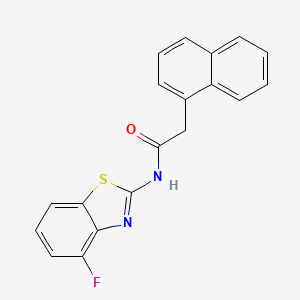
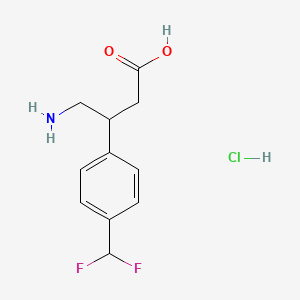
![2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2378583.png)
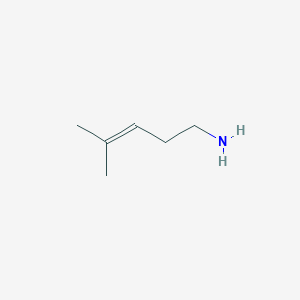
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2378586.png)
![6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride](/img/structure/B2378589.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2378590.png)
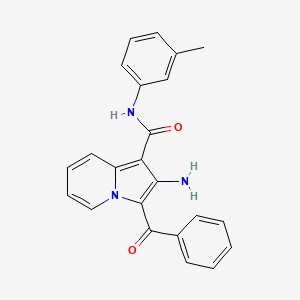
![2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2378595.png)
